molecular formula C14H10INO2S B1353761 3-Iodo-1-(phenylsulfonyl)indole CAS No. 80360-14-1

3-Iodo-1-(phenylsulfonyl)indole

Cat. No. B1353761
CAS RN: 80360-14-1
M. Wt: 383.21 g/mol
InChI Key: GKYWOZYEMLEJFK-UHFFFAOYSA-N
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Description

“3-Iodo-1-(phenylsulfonyl)indole” is a chemical compound used as a pharmaceutical intermediate . It is a pale cream to cream powder .


Synthesis Analysis

The synthesis of 3-Iodo-1-(phenylsulfonyl)indoles can be achieved through electrophilic substitution reactions of indoles . The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . An alternative route to 3-iodo-1-(phenylsulfonyl)indoles is by electrophilic mercuration, followed by iodinolysis .


Chemical Reactions Analysis

The indole ring in 3-Iodo-1-(phenylsulfonyl)indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .


Physical And Chemical Properties Analysis

3-Iodo-1-(phenylsulfonyl)indole is a pale cream to cream powder . It is insoluble in water . It is light-sensitive and should be stored in a dark place . It is incompatible with oxidizing agents .

Scientific Research Applications

Pharmaceutical Intermediate

“3-Iodo-1-(phenylsulfonyl)indole” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it contributes to can vary widely, depending on the chemical reactions it is involved in.

Synthesis of Organic Compounds

Indoles, which “3-Iodo-1-(phenylsulfonyl)indole” is a type of, are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . This makes “3-Iodo-1-(phenylsulfonyl)indole” a valuable compound in organic chemistry.

Biological and Pharmaceutical Activities

Indole-based compounds, including “3-Iodo-1-(phenylsulfonyl)indole”, are very important among heterocyclic structures due to their biological and pharmaceutical activities . This suggests that “3-Iodo-1-(phenylsulfonyl)indole” could have potential applications in the development of new drugs or therapies.

Multicomponent Reactions

Recent advances in the application of indoles have shown their usefulness in multicomponent reactions for the synthesis of various heterocyclic compounds . This means “3-Iodo-1-(phenylsulfonyl)indole” could be used in complex chemical reactions involving multiple reactants to produce a variety of different compounds.

Design of Polycyclic Structures

The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that “3-Iodo-1-(phenylsulfonyl)indole” could be used to create complex polycyclic structures with potential chemical and biomedical relevance.

Light-Sensitive Applications

“3-Iodo-1-(phenylsulfonyl)indole” is noted to be light-sensitive . This characteristic could make it useful in applications that require light-sensitive compounds, such as certain types of photochemistry or materials science.

Safety and Hazards

3-Iodo-1-(phenylsulfonyl)indole is light-sensitive and should be stored in a dark place . It is incompatible with oxidizing agents . More detailed safety data can be found in the safety data sheets .

Future Directions

The future directions for the study of 3-Iodo-1-(phenylsulfonyl)indole and similar compounds involve more economic and environmentally benign procedures, achieving enantioselectivity, and exploration of solid-phase methods applicable to combinatorial approaches in synthesis . The hope is that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1-(benzenesulfonyl)-3-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYWOZYEMLEJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448613
Record name 3-Iodo-1-(phenylsulfonyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-(phenylsulfonyl)indole

CAS RN

80360-14-1
Record name 3-Iodo-1-(phenylsulfonyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-iodo-1-(phenylsulfonyl)indole in the synthesis of indol-3-yl-substituted alcohols?

A1: 3-Iodo-1-(phenylsulfonyl)indole serves as a crucial starting material in the synthesis of indol-3-yl-substituted alcohols. The research by [] describes its reaction with lithium trimethylzincate to generate lithium indol-3-yl(dimethyl)zincates via halogen-zinc exchange. These zincates then react with benzaldehyde to yield the desired alcohols.

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